molecular formula C11H16ClN3 B060614 3-Chloro-2-(4-methylpiperazin-1-yl)aniline CAS No. 189761-97-5

3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B060614
CAS No.: 189761-97-5
M. Wt: 225.72 g/mol
InChI Key: VNTFENAMCOIFBF-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol . It is characterized by the presence of a chloro group, a piperazine ring, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-Chloro-2-(4-methylpiperazin-1-yl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFENAMCOIFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389978
Record name 3-chloro-2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189761-97-5
Record name 3-Chloro-2-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189761-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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